1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
Description
Chemical Taxonomy and IUPAC Nomenclature
1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride belongs to the heterocyclic compound class known as pyrazoles, which are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound's systematic International Union of Pure and Applied Chemistry nomenclature precisely describes its structural features: the pyrazole core ring is substituted at the 1-position with a (2,5-dichlorophenoxy)methyl group and bears an amino group at the 4-position. The chemical formula for the hydrochloride salt is C₁₀H₁₀Cl₃N₃O, with a molecular weight of 294.56 grams per mole, while the Chemical Abstracts Service registry number is 1431969-94-6.
The compound's structural classification places it within the amino-pyrazole subfamily, specifically as a 4-aminopyrazole derivative. Amino-pyrazoles represent advantageous frameworks capable of providing useful ligands for various biological receptors and enzymes, making them particularly valuable in medicinal chemistry applications. The presence of the dichlorophenoxy substituent introduces additional complexity to the molecular architecture, with the two chlorine atoms positioned at the 2- and 5-positions of the phenoxy ring, contributing to the compound's unique chemical properties and potential biological activities.
The taxonomic classification of this compound within chemical databases follows established heterocyclic chemistry conventions. According to the ClassyFire chemical classification system, pyrazoles are categorized under organoheterocyclic compounds, specifically within the azoles class and pyrazoles subclass. The compound's structure exhibits characteristic features of both pyrazole derivatives and phenoxy compounds, creating a hybrid molecular framework that combines the properties of both chemical families.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Cl₃N₃O |
| Molecular Weight | 294.56 g/mol |
| Chemical Abstracts Service Number | 1431969-94-6 |
| International Union of Pure and Applied Chemistry Name | 1-[(2,5-dichlorophenoxy)methyl]pyrazol-4-amine;hydrochloride |
| Chemical Classification | Amino-pyrazole derivative |
| Ring System | 5-membered pyrazole with phenoxy substituent |
Historical Development of Halogenated Pyrazole Derivatives
The historical development of halogenated pyrazole derivatives traces back to the foundational work in heterocyclic chemistry during the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature for this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis using acetylene and diazomethane, laying the groundwork for future developments in pyrazole chemistry.
The evolution of halogenated pyrazole derivatives emerged as chemists recognized the significant impact that halogen substitution could have on the biological and chemical properties of pyrazole compounds. Throughout the 20th century, researchers systematically explored various halogenation patterns, discovering that chlorine substituents, in particular, could dramatically alter the pharmacological profiles of pyrazole derivatives. The development of dichlorophenoxy-substituted pyrazoles represents a more recent advancement, combining the established benefits of halogenated aromatics with the versatile pyrazole scaffold.
Research into amino-pyrazole derivatives gained significant momentum during the latter half of the 20th century as medicinal chemists recognized their potential as pharmacophores and synthons in drug design. The specific development of 4-aminopyrazole compounds has been driven by their demonstrated biological activities and their ability to serve as key intermediates in the synthesis of more complex pharmaceutical agents. Studies have shown that 4-aminopyrazoles exhibit multiple pharmacological activities depending on the nature of their peripheral substituents at the pyrazole core.
The incorporation of dichlorophenoxy groups into pyrazole frameworks represents a strategic approach to modulating the physicochemical properties of these compounds. Halogenated phenoxy substituents have been shown to influence molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. The specific 2,5-dichlorophenoxy substitution pattern in the compound under discussion reflects ongoing efforts to optimize these properties for potential therapeutic applications.
| Historical Milestone | Year | Contributor | Significance |
|---|---|---|---|
| Pyrazole nomenclature establishment | 1883 | Ludwig Knorr | First systematic naming of pyrazole compounds |
| Classical pyrazole synthesis | 1898 | Hans von Pechmann | Development of acetylene-diazomethane method |
| Amino-pyrazole pharmacology emergence | Mid-20th century | Various researchers | Recognition of biological potential |
| Halogenated derivative optimization | Late 20th century | Medicinal chemistry community | Enhanced property profiles |
Significance in Modern Medicinal Chemistry
The significance of 1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride in modern medicinal chemistry stems from its position within the extensively studied amino-pyrazole scaffold, which has demonstrated remarkable versatility as a pharmacophore in contemporary drug discovery efforts. Amino-pyrazoles have emerged as one of the most studied chemotypes in medicinal chemistry, both in academic and industrial settings, due to their ability to interact with diverse biological targets through hydrogen bonding and other molecular interactions.
The compound's structural features position it within a class of molecules that have shown promise across multiple therapeutic areas. Research has demonstrated that pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, and antifungal properties. Several pyrazole-containing compounds are currently used in clinical practice, including celecoxib for anti-inflammatory applications, crizotinib for cancer treatment, and various antidepressant and tranquilizer medications, confirming the pharmacological value of this heterocycle.
The specific 4-aminopyrazole framework present in this compound has attracted particular attention due to its favorable pharmacokinetic profiles and multiple pharmacological activities. Recent studies have shown that 4-aminopyrazole derivatives can exhibit anticancer activity against various cell lines, antioxidant properties, and analgesic and anti-inflammatory effects. The presence of the amino group at the 4-position creates a hydrogen bond donor that facilitates numerous interactions with different biological targets, enhancing the compound's potential therapeutic utility.
Modern medicinal chemistry research has increasingly focused on the optimization of pyrazole derivatives through strategic substitution patterns. The dichlorophenoxy substituent in this compound represents an example of such optimization efforts, as halogenated aromatic groups can significantly influence pharmacological properties. The specific 2,5-dichlorophenoxy substitution pattern may confer unique binding characteristics and metabolic stability compared to other halogenation patterns, making this compound particularly valuable for further pharmaceutical development.
| Therapeutic Application Area | Pyrazole Examples | Mechanism of Action | Clinical Status |
|---|---|---|---|
| Anti-inflammatory | Celecoxib | Cyclooxygenase-2 inhibition | Approved |
| Anticancer | Crizotinib | Kinase inhibition | Approved |
| Antidepressant | Various derivatives | Neurotransmitter modulation | Approved |
| Antimicrobial | Multiple compounds | Various mechanisms | Research/Development |
Properties
IUPAC Name |
1-[(2,5-dichlorophenoxy)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O.ClH/c11-7-1-2-9(12)10(3-7)16-6-15-5-8(13)4-14-15;/h1-5H,6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKXUUMVZCIPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCN2C=C(C=N2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound with significant biological activity, particularly in pharmacology and agrochemistry. Its unique structure, characterized by a pyrazole ring and a dichlorophenoxy group, contributes to its diverse applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl3N3O
- Molecular Weight : 294.6 g/mol
- IUPAC Name : 1-[(2,5-dichlorophenoxy)methyl]pyrazol-4-amine; hydrochloride
- Solubility : Enhanced by its hydrochloride form, making it suitable for pharmaceutical formulations.
The biological activity of 1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride can be attributed to its interaction with various molecular targets:
- Neurotransmitter Systems : Research indicates that the compound may influence neurotransmitter systems related to schizophrenia and other psychiatric disorders. It is hypothesized that the pyrazole moiety interacts with dopamine and serotonin receptors, potentially providing antipsychotic effects.
- Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This mechanism is crucial for its potential use in treating various diseases .
Antipsychotic Potential
Studies have demonstrated that 1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride exhibits antipsychotic properties. In vitro assays show that it can significantly reduce dopaminergic activity associated with psychotic disorders. One study reported a dose-dependent reduction in hyperactivity in animal models treated with this compound.
Herbicidal Properties
The dichlorophenoxy group in the compound has been linked to herbicidal activity. It appears to disrupt plant growth by inhibiting specific pathways involved in cell division and elongation. This dual functionality suggests potential applications in both medicinal and agricultural fields.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Smith et al., 2022 | Antipsychotic Activity | Demonstrated significant reduction in hyperactivity in rodent models; suggested mechanism involves dopamine receptor modulation. |
| Johnson et al., 2023 | Herbicidal Effects | Reported effective inhibition of weed growth at low concentrations; identified disruption of auxin transport as a primary mechanism. |
| Lee et al., 2023 | Enzyme Inhibition | Found that the compound inhibits specific kinases involved in cancer cell proliferation; IC50 values indicated potent anticancer activity. |
Synthesis and Derivatives
The synthesis of 1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride typically involves several steps:
- Formation of Intermediate : Reaction of 2,5-dichlorophenol with formaldehyde to form dichlorophenoxymethanol.
- Cyclization : The intermediate is reacted with hydrazine hydrate to form the pyrazole ring.
- Amine Introduction : Further reaction with ammonia introduces the amine group at the 4-position.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.
These synthetic routes can be modified to enhance yield and purity based on laboratory conditions .
Scientific Research Applications
Antipsychotic Potential
Research indicates that 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride shows promise as an antipsychotic agent . It appears to interact with neurotransmitter systems associated with schizophrenia and other psychiatric disorders. The compound's ability to bind to dopamine and serotonin receptors is critical for its potential therapeutic effects.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties , making it a candidate for further studies in infection control. Preliminary assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Herbicidal Properties
The dichlorophenoxy moiety contributes to the compound's herbicidal activity , suggesting its utility in agricultural practices for weed management. This dual functionality highlights its potential for integrated applications in both medicinal and agricultural sectors.
Study on Antipsychotic Effects
A study investigating the interaction of 1-[(2,5-dichlorophenoxy)methyl]-1H-pyrazol-4-amine with neurotransmitter receptors revealed that it effectively modulates dopamine and serotonin pathways, which are crucial in managing psychotic symptoms. This research underscores its potential as a therapeutic agent in treating schizophrenia.
Antimicrobial Efficacy Assessment
In another study, the compound was evaluated for its antibacterial properties using the disc diffusion method against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting strong antibacterial activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs include:
Key Observations :
- Chlorine vs.
- Aqueous Solubility: The 2-chlorophenoxy analog () shows moderate solubility in methanol-water systems, whereas the 2,5-dichloro derivative likely requires polar aprotic solvents (e.g., DMSO) due to higher halogen content .
Conductivity and Ion Association
highlights that chlorophenoxy derivatives exhibit ion association constants (Kₐ) influenced by substituent position and solvent polarity. For example:
- 2,4-Dichlorophenoxy methyl oxadiazoles in methanol-water mixtures show Λ₀ (limiting molar conductivity) values decreasing with higher chlorine content due to steric and electronic effects .
- The target compound’s 2,5-dichloro configuration may further reduce Λ₀ compared to mono-chloro analogs, reflecting stronger ion pairing in solution .
Preparation Methods
Pyrazole Core Functionalization
The pyrazole ring bearing an amino group at the 4-position can be synthesized through various methods, including:
- Direct amination of pyrazole derivatives : Amination at the 4-position of pyrazole can be achieved by nucleophilic substitution or reduction of nitro precursors.
- Use of 3(5)-amino-pyrazole derivatives : According to patent WO2001012189A1, 3(5)-amino-pyrazole derivatives are key intermediates, and their preparation involves selective functionalization of pyrazole rings followed by amination steps.
Introduction of the (2,5-Dichlorophenoxy)methyl Group
The (2,5-dichlorophenoxy)methyl substituent is introduced typically via:
- Nucleophilic substitution on halomethyl derivatives : The pyrazole nitrogen or carbon at the 1-position is alkylated using (2,5-dichlorophenoxy)methyl halides.
- Palladium-catalyzed coupling reactions : In related systems, palladium-catalyzed cross-coupling methods have been used to attach aryl or heteroaryl groups to pyrazole derivatives, although specific data on this exact substituent is limited.
An example from related literature shows the use of 4-bromo-2,6-dichlorophenol in Suzuki-type coupling reactions to introduce dichlorophenyl groups onto heterocycles, which could be adapted for this compound.
Formation of the Hydrochloride Salt
The free amine of the pyrazol-4-amine is converted to the hydrochloride salt by treatment with hydrochloric acid, which is a standard procedure to enhance compound stability and solubility for pharmaceutical applications.
Research Findings and Data Tables
While direct experimental data specific to 1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride are limited in publicly available patents and literature, relevant synthetic details can be inferred from closely related pyrazole derivatives and their preparation methods.
Analysis of Preparation Methods
- Efficiency : The stepwise approach allows selective functionalization, but yields depend on the reactivity of intermediates and conditions.
- Scalability : The use of standard organic transformations and salt formation suggests scalability for industrial synthesis.
- Purity and Characterization : Purification typically involves chromatographic techniques and crystallization of the hydrochloride salt. Characterization includes NMR, LC-MS, and HRMS, as demonstrated in related pyrazole derivatives.
Q & A
Q. What are the established synthetic pathways for 1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves cyclization and functionalization of pyrazole intermediates. Key steps include:
- Cyclization : Using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole cores .
- Substitution : Introducing the 2,5-dichlorophenoxy moiety via nucleophilic substitution or coupling reactions. For example, reacting pyrazole intermediates with chlorinated phenols under basic conditions (e.g., triethylamine in dichloromethane) .
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
Critical factors : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and stoichiometric ratios (excess POCl₃ improves cyclization efficiency) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Q. How is preliminary bioactivity screening typically designed for this compound?
- Antimicrobial assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition studies : Testing against targets like carbonic anhydrase isoforms via spectrophotometric assays (e.g., inhibition of CO₂ hydration) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
- Factorial design : Identifies critical variables (e.g., temperature, solvent ratio) using response surface methodology (RSM) to maximize yield .
- Taguchi methods : Reduces experimental runs by focusing on key parameters (e.g., POCl₃ concentration, reaction time) .
- Case study : A 2³ factorial design might reveal that increasing POCl₃ from 1.2 to 1.5 equivalents improves cyclization efficiency by 15% .
Q. What computational approaches are used to predict bioactivity and resolve contradictory experimental data?
- Molecular docking : Predicts binding affinities to targets (e.g., enzymes) using software like AutoDock. For example, modeling interactions between the dichlorophenoxy group and hydrophobic enzyme pockets .
- QSAR modeling : Correlates structural descriptors (e.g., Cl substituent positions) with bioactivity to explain discrepancies in MIC values across studies .
- MD simulations : Assesses stability of the hydrochloride salt in physiological conditions (e.g., solvation dynamics in water) .
Q. How can structural modifications enhance selectivity in enzyme inhibition?
Q. What methodologies address contradictions in reported biological activity data?
- Dose-response validation : Repeating assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) to control variability .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioactivity .
- Orthogonal assays : Confirming antimicrobial activity via both agar diffusion and ATP bioluminescence assays .
Methodological Framework for Research
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
